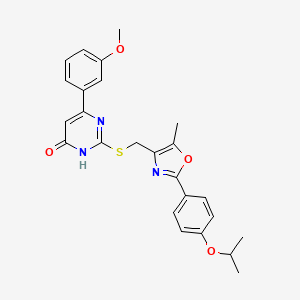

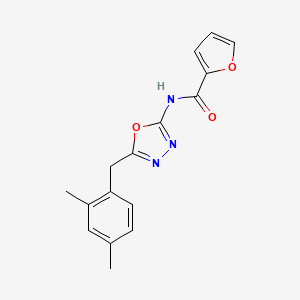

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Inhibitors of Lethal H5N1 Influenza A Viruses

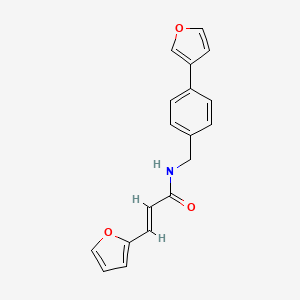

Furan-carboxamide derivatives, including compounds structurally related to N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, have been identified as potent inhibitors of the influenza A H5N1 virus. These derivatives offer a promising avenue for antiviral drug development, specifically targeting lethal strains of influenza viruses. The structure-activity relationship (SAR) studies highlight the significance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, suggesting potential for further exploration in antiviral therapies (Yu Yongshi et al., 2017).

Energetic Materials Development

Compounds based on the 1,2,4-oxadiazol moiety, similar to the structure of interest, have been synthesized and characterized for their potential as insensitive energetic materials. These materials exhibit moderate thermal stabilities and significant insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects. The study provides a foundation for the development of safer and more stable energetic materials for various applications (Qiong Yu et al., 2017).

Sustainable Material Synthesis

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, which can serve as sustainable alternatives to polyphthalamides, involves similar structural principles to those found in N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. These materials, synthesized via enzymatic polymerization, offer promising applications in high-performance materials with significant commercial interest, reflecting the potential of incorporating oxadiazole structures in the development of sustainable polymers (Yi Jiang et al., 2015).

Synthesis and Antimicrobial Activities

Derivatives of furan-carboxamide have been explored for their antimicrobial properties, showcasing the broad applicability of such compounds in addressing bacterial and fungal infections. The structural analogs of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide demonstrate promising results in inhibiting the growth of various microorganisms, suggesting their potential in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Antiplasmodial Activities

Compounds with structural similarities to N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide have been tested for their activities against Plasmodium falciparum, the causative agent of malaria. The exploration of N-acylated furazan-3-amines demonstrates the potential of such compounds in malaria treatment, with specific derivatives showing promising activity against different strains of the parasite (Theresa Hermann et al., 2021).

特性

IUPAC Name |

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(22-14)17-15(20)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGDVVWVMFYCHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B2384262.png)

![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)

![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)

![N-cyano-N-[(quinolin-8-yl)methyl]aniline](/img/structure/B2384274.png)